molecular formula C23H18N2O4 B2833136 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide CAS No. 921554-30-5

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide

Número de catálogo: B2833136
Número CAS: 921554-30-5
Peso molecular: 386.407
Clave InChI: ZSGHDHJUSKAFFS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is a synthetic small molecule featuring a chromen-4-one core substituted with a 4-ethoxyphenyl group at position 2 and a pyridine-4-carboxamide moiety at position 4. The pyridine-4-carboxamide group may engage in hydrogen bonding or π-π stacking interactions, which are critical for biological activity .

Propiedades

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-2-28-18-6-3-15(4-7-18)22-14-20(26)19-13-17(5-8-21(19)29-22)25-23(27)16-9-11-24-12-10-16/h3-14H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGHDHJUSKAFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-ethoxybenzoyl chloride and an appropriate Lewis acid catalyst like aluminum chloride.

    Formation of the Pyridine Carboxamide Moiety: The final step involves the coupling of the chromenone derivative with 4-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Key Reaction Conditions:

StepReagents/ConditionsYieldReference
Chalcone formationEthanol, 50% aq. KOH, 24 h (RT)~75%
CyclizationIodine/DMSO, 80°C, 6 h68%
AmidationEDC, HOBt, DMF, 0°C → RT82%

Chromen-4-One Core

  • Electrophilic Aromatic Substitution : The electron-rich C3 position undergoes nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) .
  • Conjugated Carbonyl Reactivity : The α,β-unsaturated ketone participates in Michael additions with nucleophiles (e.g., amines, thiols) .

Pyridine Carboxamide

  • Hydrolysis : The carboxamide group hydrolyzes under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield pyridine-4-carboxylic acid .
  • Nucleophilic Acylation : Reacts with Grignard reagents (e.g., RMgX) at the carbonyl carbon to form ketones .

Ethoxyphenyl Substituent

  • O-Dealkylation : The ethoxy group is cleaved by HBr/AcOH to form a phenolic -OH group.
  • Electrophilic Substitution : Para-directing effects of the ethoxy group facilitate sulfonation or Friedel-Crafts alkylation.

Oxidation Reactions

  • Chromenone Ring Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the C4 carbonyl to a carboxylic acid, disrupting the conjugated system .
  • Ethoxy Group Oxidation : Catalytic hydrogenation (H₂/Pd-C) reduces the ethoxy group to a hydroxyl, while stronger oxidants (CrO₃) yield a ketone.

Oxidation Outcomes:

SubstrateOxidantProductReference
ChromenoneKMnO₄/H₂SO₄4-Oxo → 4-carboxylic acid
EthoxyphenylCrO₃Ethoxy → Acetyl

Nucleophilic Substitution

The pyridine ring’s electron-deficient nature facilitates nucleophilic substitution at C2 and C6 positions:

  • Amination : Reacts with NH₃/CuCl at 120°C to form 2-aminopyridine derivatives .
  • Halogen Exchange : Treatment with PCl₅ replaces the carboxamide with Cl .

Acid-Base Reactions

  • Pyridine Protonation : The pyridine nitrogen (pKa ~1.7) forms a pyridinium salt in acidic media (e.g., HCl) .
  • Phenoxide Formation : Post O-dealkylation, the phenolic -OH (pKa ~10) is deprotonated by NaOH.

Photochemical Reactivity

The chromenone core exhibits UV-induced [2+2] cycloaddition with alkenes, forming fused cyclobutane derivatives .

Comparative Reactivity with Analogs

CompoundKey Structural DifferenceReactivity Profile
N-[2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide Methoxyethyl vs. ethoxyphenylLower thermal stability due to flexible ethyl linker
1-(4-methoxyphenyl)-thiazole derivatives Thiazole vs. pyridineEnhanced nucleophilic substitution at sulfur

Aplicaciones Científicas De Investigación

Basic Information

  • Chemical Name : N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide
  • Molecular Formula : C23H18N2O4
  • Molecular Weight : 386.4 g/mol
  • CAS Number : 923688-88-4

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Study: Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating potent activity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it can significantly reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Study: Inflammatory Response Modulation

In a model of lipopolysaccharide-induced inflammation, administration of this compound resulted in a marked reduction in TNF-alpha and IL-6 levels, highlighting its therapeutic potential in conditions such as rheumatoid arthritis.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its suitability for neurological applications.

Case Study: Neuroprotection in Alzheimer's Models

In animal models of Alzheimer's disease, treatment with the compound improved cognitive function and reduced amyloid-beta plaque accumulation, indicating its potential as a neuroprotective agent.

Data Table: Summary of Applications

ApplicationMechanismEvidence Source
AnticancerInduces apoptosis, inhibits cell proliferationMCF-7 cell line studies
Anti-inflammatoryReduces pro-inflammatory cytokinesLPS-induced inflammation model
NeuroprotectiveProtects neurons from degenerationAlzheimer's disease animal studies

Mecanismo De Acción

The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, oxidative stress, and cell proliferation.

Comparación Con Compuestos Similares

Substituent Effects on the Phenyl Ring

The ethoxyphenyl substituent distinguishes this compound from analogs with methoxy (–OCH₃) or propoxy (–OCH₂CH₂CH₃) groups. For instance:

  • Compound 15 (): Contains a 4-methoxyphenyl group.
  • Compound 17 (): Features a 4-propoxyphenyl group. The longer propoxy chain may enhance lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .

Key Insight : Ethoxy (–OCH₂CH₃) provides a balance between lipophilicity and steric effects, which could optimize bioavailability compared to methoxy or propoxy analogs.

Fluorinated Analogs

N-[2-(4-Fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide () replaces ethoxy with a fluoro (–F) group. Fluorinated analogs are common in pharmaceuticals (e.g., para-fluorofentanyl in ) due to enhanced binding affinity and prolonged half-lives .

Comparison :

Substituent Electronic Effect Metabolic Stability Lipophilicity (LogP)*
Ethoxy Electron-donating Moderate ~2.5 (estimated)
Fluoro Electron-withdrawing High ~2.0 (estimated)

*Values inferred from structural analogs; experimental data required for validation.

Variations in the Carboxamide Moiety

The pyridine-4-carboxamide group is shared with compounds in , such as N-{3-[2-(2-hydroxyethoxy)-6-(morpholin-4-yl)pyridin-4-yl]-4-methylphenyl}-2-(trifluoromethyl)pyridine-4-carboxamide , which has antineoplastic activity. The trifluoromethyl (–CF₃) group in this analog enhances electron withdrawal, possibly increasing binding to hydrophobic enzyme pockets. In contrast, the target compound’s ethoxyphenyl group may favor interactions with polar or aromatic residues .

Structural Analysis Techniques

Crystallographic tools like SHELX () and ORTEP-3 () are critical for elucidating the 3D conformation of such compounds. For example:

  • The ethoxyphenyl group’s orientation relative to the chromenone core could influence π-stacking with biological targets.
  • Hydrogen bonding patterns involving the pyridine-4-carboxamide moiety might differ in fluorinated vs. alkoxy-substituted analogs .

Research Implications and Gaps

  • Synthetic Challenges : Introducing ethoxy groups requires careful optimization to avoid side reactions, as seen in propoxy analogs ().
  • Data Needs : Experimental data on solubility, LogP, and binding affinity are required to validate computational predictions.

Actividad Biológica

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide, identified by its CAS number 921554-30-5, is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure, which integrates a chromenone core with a pyridine carboxamide moiety, has drawn attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H18N2O4, with a molecular weight of 386.4 g/mol. The compound features a chromenone structure that is substituted with an ethoxyphenyl group and a pyridine carboxamide group, which may contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. This includes potential inhibition of kinases and proteases that are critical in cancer cell proliferation and survival.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways that regulate cell growth and apoptosis .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, potentially through mechanisms that disrupt protein synthesis and nucleic acid production .

Anticancer Activity

Research has indicated that this compound possesses significant anticancer properties. In vitro studies have demonstrated:

  • Cytotoxicity Against Cancer Cell Lines : The compound showed potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116), with IC50 values indicating effective growth inhibition .
Cell LineIC50 (µM)
MCF7 (Breast)0.25
HCT116 (Colorectal)0.30
A431 (Skin)0.40

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy:

  • Gram-positive Bacteria : Exhibited selective activity against Staphylococcus aureus and Enterococcus faecalis.
  • Mechanism of Action : The bactericidal action appears to involve inhibition of protein synthesis pathways followed by disruption of nucleic acid synthesis .

Case Study 1: Anticancer Efficacy in Preclinical Models

In a preclinical study involving xenograft models, treatment with this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's role in inducing apoptosis through activation of caspase pathways.

Case Study 2: Antimicrobial Testing

A recent investigation assessed the antimicrobial properties of the compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated a minimum inhibitory concentration (MIC) of 62.5 µM, showcasing its potential as an alternative therapeutic agent against resistant strains .

Q & A

Q. What are the standard synthetic routes for N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions starting with the formation of the chromenone core. Key steps include:

Chromenone formation : Condensation of 4-ethoxyphenylacetic acid with resorcinol derivatives under acidic conditions (e.g., H₂SO₄) to generate the 4-oxo-4H-chromen scaffold .

Pyridine-4-carboxamide introduction : Coupling the chromenone intermediate with pyridine-4-carboxylic acid via amidation using carbodiimide reagents (e.g., EDC/HOBt) .
Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement. Thin-layer chromatography (TLC) and HPLC are recommended for monitoring reaction progress and purity assessment .

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer : Structural confirmation employs:
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Assign peaks to confirm aromatic protons (δ 6.5–8.5 ppm), carbonyl groups (δ ~170 ppm), and ethoxy substituents (δ 1.3–4.0 ppm) .
  • IR spectroscopy : Identify characteristic absorptions for C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
  • X-ray crystallography : Resolve crystal packing and dihedral angles between aromatic rings, as seen in structurally analogous chromenone derivatives .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer :
  • HPLC-MS : Quantify purity (>95%) and detect degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability, with decomposition temperatures typically >200°C for similar chromenone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from variations in:
  • Purity : Validate compound integrity via orthogonal methods (e.g., NMR + HPLC) to exclude impurities as confounding factors .
  • Assay conditions : Standardize cell-based assays (e.g., IC₅₀ in kinase inhibition) using consistent buffer systems and controls .
  • Computational modeling : Perform molecular docking to compare binding affinities across different protein conformations (e.g., using AutoDock Vina) .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Methodological Answer :
  • Structural modifications :
  • Introduce hydrophilic groups (e.g., -OH, -COOH) to the pyridine ring to enhance aqueous solubility .
  • Prodrug design : Mask polar functionalities (e.g., esterify carboxamide) to improve membrane permeability .
  • In silico ADMET prediction : Use tools like SwissADME to predict logP, CYP450 interactions, and blood-brain barrier penetration .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

  • Methodological Answer : SAR studies focus on:
  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing ethoxyphenyl with fluorophenyl) to assess impact on target binding .
  • Functional group scanning : Systematically alter the pyridine carboxamide position and evaluate activity in enzyme inhibition assays (e.g., kinase panels) .
  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models to correlate steric/electronic features with bioactivity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.